molecular formula C13H18ClNO2 B8446333 Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate

Methyl 3-(3-amino-4-chlorophenyl)-4-methylpentanoate

Cat. No. B8446333
M. Wt: 255.74 g/mol
InChI Key: QRPPTXPSUOSDDR-UHFFFAOYSA-N
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Patent
US08796335B2

Procedure details

At RT, a solution of 6.77 g (26.7 mmol) of methyl 2E/Z)-3-(3-amino-4-chlorophenyl)-4-methylpent-2-enoate in 130 ml of methanol was added to 2.2 g (90.7 mmol) of magnesium turnings and a few grains of iodine. After about 30 min, the internal temperature increased to about 60° C. After the reaction solution had cooled to room temperature, stirring at room temperature was continued for another 2 h. 50 ml of saturated aqueous ammonium chloride solution were then added slowly to the dark reaction mixture, and the mixture was extracted repeatedly with diethyl ether. The combined organic phases were washed with saturated sodium bicarbonate solution and saturated sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue obtained was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 10:1). This gave 2.95 g (40% of theory) of the title compound as an oil.
[Compound]
Name
methyl
Quantity
6.77 g
Type
reactant
Reaction Step One
Name
3-(3-amino-4-chlorophenyl)-4-methylpent-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([C:9]([CH:14]([CH3:16])[CH3:15])=[CH:10][C:11]([O-:13])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8].[Mg].II.[Cl-].[NH4+].[CH3:22]O>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]([CH:14]([CH3:16])[CH3:15])[CH2:10][C:11]([O:13][CH3:22])=[O:12])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:3.4|

Inputs

Step One
Name
methyl
Quantity
6.77 g
Type
reactant
Smiles
Name
3-(3-amino-4-chlorophenyl)-4-methylpent-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1Cl)C(=CC(=O)[O-])C(C)C
Name
Quantity
2.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
130 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution had cooled to room temperature
WAIT
Type
WAIT
Details
was continued for another 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted repeatedly with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC=1C=C(C=CC1Cl)C(CC(=O)OC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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